molecular formula C7H3FN2O4 B8431563 4-fluoro-6-nitro-1,3-benzoxazol-2(3H)-one

4-fluoro-6-nitro-1,3-benzoxazol-2(3H)-one

Cat. No. B8431563
M. Wt: 198.11 g/mol
InChI Key: FGFFJGLYZGAOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141588B2

Procedure details

Prepared from iodoethane (0.61 ml, 7.57 mmol), 4-fluoro-6-nitro-1,3-benzoxazol-2(3H)-one (EXAMPLE 86, Step 5, 1.2 g, 6.06 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.13 ml, 7.57 mmol) in DMF (10 ml) according to the method of EXAMPLE 86, Step 6 (1.10 g, 80%); mp 121–2° C.
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[F:4][C:5]1[C:10]2[NH:11][C:12](=[O:14])[O:13][C:9]=2[CH:8]=[C:7]([N+:15]([O-:17])=[O:16])[CH:6]=1.N12CCCN=C1CCCCC2>CN(C=O)C>[CH2:2]([N:11]1[C:10]2[C:5]([F:4])=[CH:6][C:7]([N+:15]([O-:17])=[O:16])=[CH:8][C:9]=2[O:13][C:12]1=[O:14])[CH3:3]

Inputs

Step One
Name
Quantity
0.61 mL
Type
reactant
Smiles
ICC
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=CC(=CC2=C1NC(O2)=O)[N+](=O)[O-]
Name
Quantity
1.13 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1C(OC2=C1C(=CC(=C2)[N+](=O)[O-])F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.